molecular formula C17H17N3O3S B3169529 N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide CAS No. 937605-10-2

N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide

Cat. No. B3169529
CAS RN: 937605-10-2
M. Wt: 343.4 g/mol
InChI Key: JQSAPBQVXKWPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . They were found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The compounds were synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Chemical Reactions Analysis

The compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Mechanism of Action

The mechanism of action of FC-5 is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or pathways involved in cancer cell growth, inflammation, and viral replication. Further research is needed to fully elucidate the mechanism of action of FC-5.
Biochemical and Physiological Effects
Studies have shown that FC-5 has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. Additionally, FC-5 has been shown to have low toxicity levels in vitro, making it a potential candidate for further in vivo studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of FC-5 is its high purity and yield, which makes it ideal for use in lab experiments. Additionally, its low toxicity levels make it a safe option for in vitro studies. However, one limitation of FC-5 is its limited availability, which may limit its use in larger-scale studies.

Future Directions

There are several future directions for FC-5 research. One potential direction is to further investigate its potential as an anti-cancer agent, with a focus on its mechanism of action and efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of FC-5 and its potential applications in other fields, such as anti-inflammatory and anti-viral agents. Finally, efforts should be made to increase the availability of FC-5, which would allow for larger-scale studies and potential clinical trials.

Scientific Research Applications

FC-5 has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, with studies showing its ability to induce apoptosis in cancer cells. FC-5 has also been studied for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. Additionally, FC-5 has been studied for its potential as an anti-viral agent, with studies showing its ability to inhibit the replication of certain viruses.

Safety and Hazards

The compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells .

properties

IUPAC Name

N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-15(13-5-2-1-3-6-13)18-17(24)20-10-8-19(9-11-20)16(22)14-7-4-12-23-14/h1-7,12H,8-11H2,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSAPBQVXKWPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177001
Record name N-[[4-(2-Furanylcarbonyl)-1-piperazinyl]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937605-10-2
Record name N-[[4-(2-Furanylcarbonyl)-1-piperazinyl]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937605-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[4-(2-Furanylcarbonyl)-1-piperazinyl]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide
Reactant of Route 3
N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.